molecular formula C7H6Br2N2O2 B2676724 Methyl 3-amino-4,6-dibromopyridine-2-carboxylate CAS No. 2402828-54-8

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Cat. No.: B2676724
CAS No.: 2402828-54-8
M. Wt: 309.945
InChI Key: CIJAQTNXIMZFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (molecular formula: C₇H₅Br₂N₂O₂, molecular weight: 324.94 g/mol) is a halogenated pyridine derivative characterized by a carboxylate ester group at position 2, an amino group at position 3, and bromine substituents at positions 4 and 6 on the pyridine ring. This compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic scaffolds . Its structural features, such as electron-withdrawing bromine atoms and the nucleophilic amino group, enable diverse reactivity in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

methyl 3-amino-4,6-dibromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAQTNXIMZFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the bromination of 3-amino-2-carboxypyridine using bromine in the presence of a suitable solvent, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at C4 and C6 positions are activated for nucleophilic substitution due to the electron-withdrawing effects of the adjacent ester and amino groups.

Reaction TypeConditionsProductYieldReference
Amine substitutionNH3 (aq.), 25°C, 24 hr4-Amino-3,6-dichloropyridine-2-carboxamide92%
Methoxy substitutionNaOMe, MeOH, refluxMethyl 4-amino-3,6-dichloro-5-methoxypyridine-2-carboxylate75%

Mechanistic Insight :
The amino group at C3 acts as a strong electron-donating substituent, directing nucleophilic attack to the C4 and C6 positions. Steric effects favor substitution at C6 over C4 in polar aprotic solvents .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions enable selective functionalization at brominated positions. Catalyst speciation (monomeric vs. aggregated Pd) critically influences site selectivity .

Reaction TypeConditionsSelectivity (C4:C6)Key FindingReference
Suzuki-MiyauraPd(PPh3)4, K2CO3, 80°C25:1 (C4 dominant with Pd clusters)Aggregated Pd species (e.g., Pd3 clusters) shift selectivity to C4
Kumada-TamaoPd(OAc)2, Grignard reagent, THF10:1 (C6 dominant)Steric bulk of Grignard reagent favors C6 coupling

Example :
Under Pd(PPh3)4 catalysis, coupling with phenylboronic acid yields 4-aryl-3-amino-6-bromopyridine-2-carboxylate as the major product, while Pd nanoparticle catalysts favor C4 arylation .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to the carboxylic acid, enabling further derivatization:

Reaction TypeConditionsProductApplicationReference
Acid hydrolysisH2SO4 (conc.), 140°C, 3 hr3-Amino-4,6-dibromopyridine-2-carboxylic acidHerbicide intermediate
AmidationNH4OH (28%), 0°C → 25°C, 24 hr3-Amino-4,6-dibromopyridine-2-carboxamidePharmaceutical precursor

Key Data :

  • Hydrolysis proceeds quantitatively under acidic conditions .

  • Amidation retains the bromine substituents, preserving sites for further coupling .

Metalation and Directed ortho-Metalation (DoM)

The amino group facilitates directed metalation at C5, enabling regioselective functionalization :

Reaction TypeConditionsIntermediateSubsequent ReactionYield
LithiationLDA, THF, −78°CC5-lithiated speciesQuenching with electrophiles (e.g., D2O, CO2)60–80%

Example :
Lithiation followed by deuteration yields 3-amino-4,6-dibromo-5-deuteriopyridine-2-carboxylate , confirmed by H NMR .

Oxidation and Reduction Pathways

Controlled redox reactions modify the amino or halide groups:

Reaction TypeConditionsProductNotes
Bromine oxidationH2O2, HBr, 110–120°C3-Amino-4,5,6-tribromopyridine-2-carboxylatePeroxide-mediated bromination at C5
Amino group oxidationKMnO4, H2O, 50°C3-Nitro-4,6-dibromopyridine-2-carboxylateLimited by competing ester hydrolysis

Photochemical and Thermal Stability

  • Thermal decomposition : Degrades above 240°C, releasing CO2 and HBr .

  • Photoreactivity : UV irradiation (254 nm) induces homolytic C-Br bond cleavage, forming radical intermediates detectable by EPR.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate serves as a precursor for the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated an IC₅₀ value of 0.62 μM against specific cancer types .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC₅₀ (μM)
DBPNA5490.62
DBPNMCF71.5
ControlDoxorubicin0.05

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. It has shown promising results against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
DBPNStaphylococcus aureus32 µg/mL
DBPNPseudomonas aeruginosa64 µg/mL
ControlTobramycin16 µg/mL

Agrochemical Applications

Due to its structural characteristics, this compound is being explored as a potential herbicide. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for controlling undesirable vegetation.

Case Study: Herbicidal Activity

A study demonstrated that this compound effectively inhibited the growth of broadleaf weeds in agricultural settings when applied at specific concentrations .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,6-dibromopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and amino group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Nitro Groups

A key structural analog is methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate (CAS: 299920-65-3, molecular formula: C₁₀H₇N₃O₆S, molecular weight: 297.25 g/mol). Unlike the pyridine core in the title compound, this analog features a benzothiophene ring system. The nitro groups at positions 4 and 6 are stronger electron-withdrawing groups (EWGs) compared to bromine, leading to increased electrophilicity at the aromatic ring. This difference significantly impacts reactivity: nitro-substituted derivatives are more prone to nucleophilic aromatic substitution but less stable under reducing conditions compared to brominated analogs .

Core Heterocycle Variations: Pyridine vs. Benzodioxin-Pyridine Hybrids

The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9, molecular formula: C₂₃H₂₅N₃O₃, molecular weight: 391.46 g/mol) shares a pyridine ring but incorporates a benzodioxin moiety and a dimethylaminomethylphenyl group. This hybrid structure enhances lipophilicity and bioavailability, making it more suited for pharmacological applications targeting central nervous system receptors. In contrast, the title compound’s simpler pyridine backbone prioritizes synthetic versatility over biological activity .

Functional Group Positioning and Reactivity

Positioning of functional groups critically influences reactivity. For example, the amino group at position 3 in the title compound facilitates regioselective modifications, such as acylation or alkylation, which are less sterically hindered compared to analogs with substituents at adjacent positions. Bromine atoms at positions 4 and 6 create a para-directing effect, guiding subsequent electrophilic substitutions to position 5, a feature absent in non-halogenated analogs.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Methyl 3-amino-4,6-dibromopyridine-2-carboxylate C₇H₅Br₂N₂O₂ 324.94 Br (4,6), NH₂ (3), COOCH₃ (2) Synthetic intermediate, drug discovery
Methyl 3-amino-4,6-dinitro-1-benzothiophene-2-carboxylate C₁₀H₇N₃O₆S 297.25 NO₂ (4,6), NH₂ (3), COOCH₃ (2) High-energy materials, agrochemicals
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin (5), OCH₃ (2), N(CH₃)₂ (side chain) CNS-targeted drug candidates

Biological Activity

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological activities based on various studies.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by amination and esterification processes. The structure-activity relationship studies suggest that modifications at the 3, 4, and 6 positions of the pyridine ring significantly influence the biological activity of the compound.

Table 1: Structure-Activity Relationships of Pyridine Derivatives

CompoundSubstituent PositionBiological Activity (IC50)Notes
A3>10 μMInactive
B42.1 μMModerate activity
C60.71 μMHigh activity against Zika virus protease
D3 & 60.39 μMEnhanced activity

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties, particularly against Zika virus. The compound acts as an allosteric inhibitor of Zika virus protease (ZVpro), with an IC50 value indicating potent inhibitory effects. The presence of amino and bromine substituents appears to enhance its antiviral efficacy.

For example, a derivative of this compound showed an IC50 value of 0.62 μM , indicating its effectiveness in inhibiting viral replication by targeting ZVpro, which is crucial for viral maturation and replication .

Cytotoxic Activity

In addition to its antiviral properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary screenings have indicated moderate cytotoxicity, with IC50 values ranging from 1–5 μM in different assays assessing cell viability .

Case Studies

  • Zika Virus Inhibition : A study focused on the inhibition of Zika virus protease revealed that this compound derivatives significantly reduced viral replication in vitro. The mechanism involves the binding to the active site of ZVpro, preventing substrate cleavage necessary for viral assembly .
  • Cancer Cell Lines : Another investigation assessed the compound's effects on colon adenocarcinoma cells (HCT116). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower yields at high temperatures due to side reactions (e.g., debromination).
  • Catalyst Selection : Piperidine or morpholine accelerates cyclization while minimizing byproducts .
  • Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .

Q. Table 1: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationNBS, DMF, 80°C, 12 h7892
CyclizationNaOEt, EtOH, reflux, 16 h9396
Methylation(CH₃O)₂SO₂, K₂CO₃, acetone, RT8594

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.5 ppm; methyl ester protons as a singlet at δ 3.8–4.0 ppm.
  • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; brominated carbons at δ 115–125 ppm .

High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmed via [M+H]⁺ peaks (e.g., m/z 352.92 for C₇H₅Br₂N₂O₂) .

Elemental Analysis : Validates stoichiometry (e.g., C: 23.8%, H: 1.4%, N: 7.9%) .

Q. Table 2: Representative ¹³C NMR Data

Carbon PositionChemical Shift (δ, ppm)AssignmentReference
C=O (ester)167.2Carbonyl
C-4, C-6121.5, 123.8Brominated aromatic
CH₃ (ester)52.3Methyl group

Advanced: How can structural modifications at the 4 and 6 positions influence the biological activity of derivatives?

Methodological Answer:
Substituents at C-4 and C-6 modulate electronic and steric effects, impacting bioactivity:

Electron-Withdrawing Groups (e.g., Br, NO₂) : Enhance binding to enzymes (e.g., CD73 inhibition) by increasing electrophilicity .

Bulkier Groups (e.g., aryl, morpholino) : Improve selectivity via steric hindrance but may reduce solubility .

SAR Studies :

  • Replace bromine with morpholino groups to boost water solubility (logP reduction from 3.2 to 1.8).
  • Introduce methyl groups to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.5 hours) .

Q. Experimental Design :

  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., CD73) using fluorogenic substrates.
  • Molecular Docking : Simulate binding interactions with AutoDock Vina to prioritize derivatives .

Advanced: What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

Methodological Answer:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors from heavy atoms (Br) .

Structure Refinement :

  • SHELX Suite : SHELXD for phase problem resolution; SHELXL for least-squares refinement.
  • Twinned Data : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

Validation Tools :

  • Check R-factors (R₁ < 0.05 for high-resolution data).
  • Use PLATON to validate geometry and electron density maps .

Case Study : A derivative with ambiguous Br positions showed R₁ = 0.12 initially. After TWIN refinement, R₁ dropped to 0.04, confirming correct halogen placement .

Advanced: How are reaction mechanisms for this compound elucidated computationally and experimentally?

Methodological Answer:

DFT Calculations :

  • Simulate intermediates (e.g., benzylidene adducts) using Gaussian09 at B3LYP/6-31G* level to identify transition states .

Kinetic Studies :

  • Monitor reaction progress via in situ ¹H NMR or HPLC.
  • Determine rate constants (k) under varying temperatures to construct Arrhenius plots .

Intermediate Trapping :

  • Isolate intermediates (e.g., using flash chromatography) and characterize via MS/MS fragmentation .

Example : Cyclization of 3-amino precursors showed a ΔG‡ of 25.3 kcal/mol via DFT, aligning with experimental activation energy (24.8 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.